Cas no 2228989-58-8 (3-(3-ethoxyphenyl)-2-methoxypropanoic acid)

3-(3-ethoxyphenyl)-2-methoxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-ethoxyphenyl)-2-methoxypropanoic acid
- 2228989-58-8
- EN300-1768501
-
- インチ: 1S/C12H16O4/c1-3-16-10-6-4-5-9(7-10)8-11(15-2)12(13)14/h4-7,11H,3,8H2,1-2H3,(H,13,14)
- InChIKey: HTUMYGNWXRFIPC-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(=O)O)CC1C=CC=C(C=1)OCC
計算された属性
- せいみつぶんしりょう: 224.10485899g/mol
- どういたいしつりょう: 224.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 55.8Ų
3-(3-ethoxyphenyl)-2-methoxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768501-1g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 1g |
$1129.0 | 2023-09-20 | ||
Enamine | EN300-1768501-0.5g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1768501-0.1g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1768501-5.0g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 5g |
$3273.0 | 2023-05-23 | ||
Enamine | EN300-1768501-0.05g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1768501-10.0g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 10g |
$4852.0 | 2023-05-23 | ||
Enamine | EN300-1768501-2.5g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1768501-0.25g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1768501-1.0g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 1g |
$1129.0 | 2023-05-23 | ||
Enamine | EN300-1768501-5g |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid |
2228989-58-8 | 5g |
$3273.0 | 2023-09-20 |
3-(3-ethoxyphenyl)-2-methoxypropanoic acid 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
3-(3-ethoxyphenyl)-2-methoxypropanoic acidに関する追加情報
Research Brief on 3-(3-ethoxyphenyl)-2-methoxypropanoic acid (CAS: 2228989-58-8): Recent Advances and Applications
The compound 3-(3-ethoxyphenyl)-2-methoxypropanoic acid (CAS: 2228989-58-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in contemporary biomedical research.
One of the key areas of investigation has been the synthesis and optimization of 3-(3-ethoxyphenyl)-2-methoxypropanoic acid. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity. These methodological advancements have facilitated a deeper understanding of its chemical behavior and stability under various conditions.
Pharmacological studies have revealed that 3-(3-ethoxyphenyl)-2-methoxypropanoic acid exhibits notable anti-inflammatory and analgesic properties. In vitro and in vivo experiments have demonstrated its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. These findings suggest its potential as a therapeutic agent for conditions like rheumatoid arthritis and chronic pain. Additionally, preliminary data indicate that the compound may possess neuroprotective effects, opening new avenues for research in neurodegenerative diseases.
Another promising aspect of this compound is its role in cancer research. Recent studies have investigated its cytotoxic effects on various cancer cell lines, with results showing selective inhibition of tumor cell proliferation. Mechanistic studies suggest that 3-(3-ethoxyphenyl)-2-methoxypropanoic acid induces apoptosis through the activation of intrinsic pathways, making it a potential candidate for anticancer therapy. Further research is needed to elucidate its full spectrum of biological activities and to optimize its pharmacokinetic properties.
In conclusion, 3-(3-ethoxyphenyl)-2-methoxypropanoic acid (CAS: 2228989-58-8) represents a versatile molecule with broad therapeutic potential. Its anti-inflammatory, analgesic, neuroprotective, and anticancer properties make it a compelling subject for ongoing and future research. Continued exploration of its mechanisms of action and clinical applications will be essential to fully realize its benefits in the field of chemical biology and medicine. This brief underscores the importance of interdisciplinary collaboration to advance the development of this promising compound.
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